N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a synthetic small molecule featuring a benzo[d]thiazole core linked via a carboxamide group to an ethyl-piperazine moiety substituted with a 4-methoxyphenyl group. This structure combines a heterocyclic thiazole system, known for its pharmacological versatility, with a piperazine ring that enhances solubility and receptor interaction.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-27-17-8-6-16(7-9-17)25-14-12-24(13-15-25)11-10-22-20(26)21-23-18-4-2-3-5-19(18)28-21/h2-9H,10-15H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEPJUFSAMCISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine
Biochemical Pathways
The activation or blockade of α1-ARs affects numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations. These studies identified promising lead compounds that exhibited an acceptable pharmacokinetic profile. .
Result of Action
The result of the compound’s action is likely related to its interaction with α1-ARs. Given the role of these receptors in the contraction of smooth muscles, the compound’s action could potentially influence conditions related to these muscles, such as hypertension and benign prostate hyperplasia. .
Biological Activity
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that combines piperazine derivatives with benzo[d]thiazole moieties. The characterization of the compound is achieved through various spectroscopic techniques, including NMR and mass spectrometry, confirming its molecular structure and purity.
Biological Activity Overview
Antitumor Activity : Several studies have indicated that compounds containing the benzo[d]thiazole moiety exhibit significant antitumor properties. For example, derivatives similar to this compound have shown promising results against various cancer cell lines, with IC50 values indicating effective cytotoxicity. The presence of electron-donating groups, such as methoxy phenyl groups, has been linked to enhanced activity against tumor cells .
Anticonvulsant Properties : Compounds with similar structural features have demonstrated anticonvulsant activity. The SAR analysis suggests that modifications in the piperazine ring can significantly influence the anticonvulsant efficacy of these compounds. For instance, certain thiazole derivatives have been shown to provide complete protection in animal models against seizures induced by pentylenetetrazol (PTZ) .
Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties. Studies involving cholinesterase inhibition and anti-amyloid aggregation suggest potential applications in treating neurodegenerative diseases like Alzheimer's. In vivo experiments have shown improvements in cognitive functions in models of scopolamine-induced memory deficits .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Case Studies
- Antitumor Efficacy Study : A study evaluated the cytotoxic effects of various benzo[d]thiazole derivatives on human leukemia cell lines. The results showed that compounds with a methoxy substitution on the phenyl ring exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy .
- Neuroprotective Study : In a mouse model for Alzheimer's disease, this compound demonstrated significant improvement in spatial memory compared to control groups treated with scopolamine. This suggests potential applications in cognitive enhancement therapies .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The compound’s closest analogs differ in:
- Piperazine substituents : Halogens (Cl, F), methyl, or other aryl groups.
- Linker type : Acetamide vs. carboxamide.
- Thiazole modifications : Substituents on the thiazole ring (e.g., 4-tolyl, 4-methoxyphenyl).
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Piperazine derivatives generally exhibit improved metabolic stability. The ethyl linker in the target compound may reduce steric hindrance compared to bulkier linkers, enhancing bioavailability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Piperazine functionalization : The 4-methoxyphenylpiperazine core is synthesized via nucleophilic substitution or coupling reactions.
Thiazole formation : Benzo[d]thiazole-2-carboxylic acid is activated (e.g., via acid chloride) and coupled to the ethylpiperazine intermediate using carbodiimide reagents (e.g., EDCI) .
Purification : Column chromatography or crystallization ensures high purity (>95%), confirmed by HPLC .
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Key Characterization Tools :
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1H/13C NMR : Assigns proton and carbon environments (e.g., δ 3.83 ppm for methoxy groups, δ 7.77 ppm for aromatic protons) .
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Mass Spectrometry : Validates molecular weight (e.g., m/z = 430–483 for analogs) .
Table 1 : Representative Synthetic Parameters from Literature
Step Reagents/Conditions Yield (%) Purity (HPLC) Reference Piperazine alkylation NaH, DMF, 80°C 62–85% 98% Amide coupling EDCI, HOBt, DCM 70–96% 95–99%
Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?
- Answer :
- 1H/13C NMR : Essential for verifying regiochemistry (e.g., distinguishing piperazine N-substitution patterns) and aromatic substitution .
- HPLC : Quantifies purity (>95% required for pharmacological studies) using reverse-phase C18 columns and UV detection .
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability in multi-step syntheses?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in piperazine alkylation, while DCM minimizes side reactions during amide coupling .
- Catalysis : Copper(I) iodide accelerates azide-alkyne cycloadditions in related analogs .
- Continuous Flow Systems : Improve reproducibility and scalability (e.g., for thiazole formation) by controlling residence time and temperature .
- Data Contradiction Note : Yields vary significantly (45–96%) depending on substituent steric effects; electron-withdrawing groups on aryl rings reduce reactivity .
Q. What strategies address discrepancies in biological activity data across substituted derivatives?
- Answer :
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Structure-Activity Relationship (SAR) Studies :
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Piperazine Modifications : 2-Methoxy vs. 2,3-dichloro substituents on phenylpiperazine alter receptor binding (e.g., D3 receptor affinity drops 10-fold with bulkier groups) .
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Thiazole Substitutions : Methylthio groups enhance metabolic stability but reduce solubility .
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Standardized Assays : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch purity variations .
Table 2 : Biological Activity Trends in Analogous Compounds
Substituent Target IC50 (nM) Notes Reference 4-Methoxyphenyl D3 Receptor 12 ± 3 High selectivity over D2 2,3-Dichlorophenyl Acetylcholinesterase 150 ± 20 Improved CNS penetration
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?
- Answer :
- Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins from lysates .
- Kinetic Studies : Measure enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s assay with varying substrate concentrations .
- Molecular Dynamics Simulations : Model interactions with receptors (e.g., D3 dopamine receptor) to identify key binding residues .
Data Contradiction Analysis
- Synthetic Yield Discrepancies : Lower yields (45–62%) in piperazine derivatives with bulky substituents (e.g., 2,3-dichlorophenyl) vs. higher yields (85–96%) for smaller groups (e.g., methoxy) suggest steric hindrance impacts reaction efficiency .
- Biological Potency Variability : Differences in IC50 values for acetylcholinesterase inhibition (150 nM vs. >1 µM) may stem from assay conditions (e.g., pH, enzyme source) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
